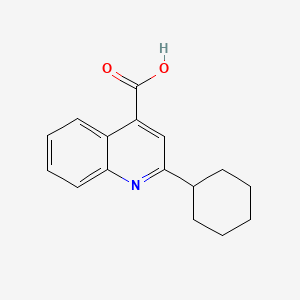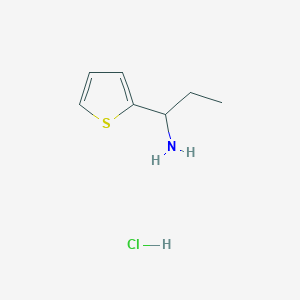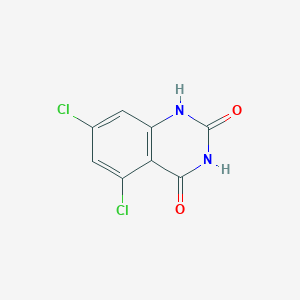
5,7-dichloroquinazoline-2,4(1H,3H)-dione
Overview
Description
5,7-dichloroquinazoline-2,4(1H,3H)-dione (DCQD) is an organic compound belonging to the quinazoline family. It is a yellow crystalline solid with a molecular weight of 247.1 g/mol. DCQD is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticancer agents, and antimicrobials. In addition, DCQD is a useful tool for studying the mechanism of action of various enzymes and other proteins.
Scientific Research Applications
5,7-dichloroquinazoline-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticancer agents, and antimicrobials. In addition, 5,7-dichloroquinazoline-2,4(1H,3H)-dione has been used to study the mechanism of action of various enzymes and other proteins. For example, 5,7-dichloroquinazoline-2,4(1H,3H)-dione has been used to study the mechanism of action of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 5,7-dichloroquinazoline-2,4(1H,3H)-dione has been used in the synthesis of various fluorescent probes, which have been used to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 5,7-dichloroquinazoline-2,4(1H,3H)-dione is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, 5,7-dichloroquinazoline-2,4(1H,3H)-dione has been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-dichloroquinazoline-2,4(1H,3H)-dione have not been extensively studied. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, 5,7-dichloroquinazoline-2,4(1H,3H)-dione has been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K).
Advantages and Limitations for Lab Experiments
The main advantage of using 5,7-dichloroquinazoline-2,4(1H,3H)-dione in lab experiments is its versatility. It can be used in the synthesis of various pharmaceuticals, as well as in studies of the mechanism of action of various enzymes and proteins. Furthermore, 5,7-dichloroquinazoline-2,4(1H,3H)-dione is a relatively inexpensive compound and is widely available.
The main limitation of using 5,7-dichloroquinazoline-2,4(1H,3H)-dione in lab experiments is its instability. 5,7-dichloroquinazoline-2,4(1H,3H)-dione is prone to hydrolysis and oxidation, which can lead to the formation of by-products and degradation of the compound. In addition, 5,7-dichloroquinazoline-2,4(1H,3H)-dione is a potent inhibitor of some enzymes, which can lead to the formation of false positives in enzyme assays.
Future Directions
There are several potential future directions for the use of 5,7-dichloroquinazoline-2,4(1H,3H)-dione. One potential direction is to use 5,7-dichloroquinazoline-2,4(1H,3H)-dione as a tool for studying the mechanism of action of various enzymes and proteins. Another potential direction is to use 5,7-dichloroquinazoline-2,4(1H,3H)-dione as a starting material for the synthesis of various pharmaceuticals. Additionally, 5,7-dichloroquinazoline-2,4(1H,3H)-dione could be used as a fluorescent probe for studying the structure and function of proteins. Finally, 5,7-dichloroquinazoline-2,4(1H,3H)-dione could be used as a tool for studying the effects of various drugs on various biochemical pathways.
properties
IUPAC Name |
5,7-dichloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDEPGOGCLOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)NC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloroquinazoline-2,4(1H,3H)-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)
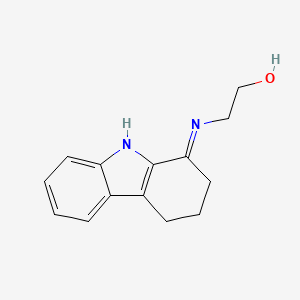


![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
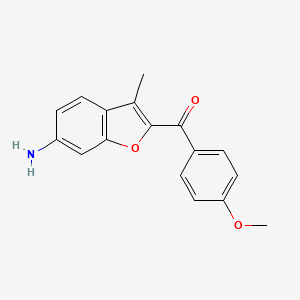
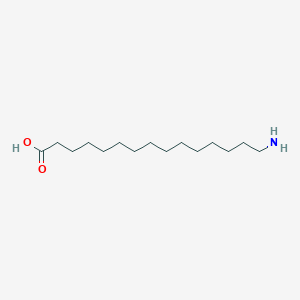
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
